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molecular formula C10H13F3N2 B1441962 4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline CAS No. 853297-25-3

4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline

Cat. No. B1441962
M. Wt: 218.22 g/mol
InChI Key: YXLLDVNFADYJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552002B2

Procedure details

N-(4-Dimethylaminomethyl-3-trifluoromethyl-phenyl)-pyrimidine-4,6-diamine (359 mg, 1.2 mmol) is dissolved in MeOH (12 mL) and treated with K2CO3 (6 mL of a 1N aqueous solution) at RT. The reaction is heated to reflux for 1.5 h until completion, cooled back to RT and concentrated. The residual oil is taken up in EtOAc and washed with brine. The organic layers are dried over Na2SO4, filtered and concentrated under reduced pressure. Drying under high vacuum gives the title compound as a yellow oil. ESI-MS: 219 [MH]+.
Name
N-(4-Dimethylaminomethyl-3-trifluoromethyl-phenyl)-pyrimidine-4,6-diamine
Quantity
359 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11]C2C=C(N)N=CN=2)=[CH:7][C:6]=1[C:19]([F:22])([F:21])[F:20])[CH3:3].C([O-])([O-])=O.[K+].[K+]>CO>[CH3:3][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:19]([F:20])([F:22])[F:21])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
N-(4-Dimethylaminomethyl-3-trifluoromethyl-phenyl)-pyrimidine-4,6-diamine
Quantity
359 mg
Type
reactant
Smiles
CN(C)CC1=C(C=C(C=C1)NC1=NC=NC(=C1)N)C(F)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h until completion
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=C(C=C(C=C1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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